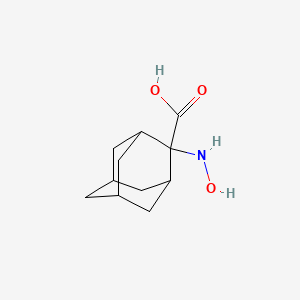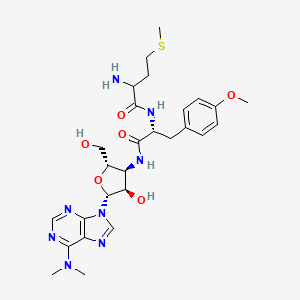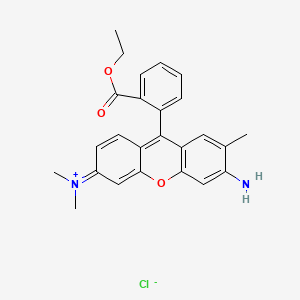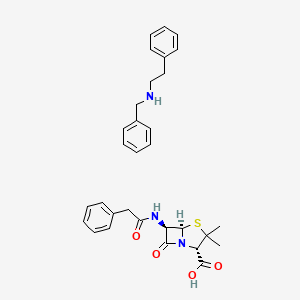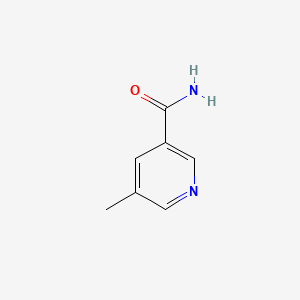
Dihydrobromure d’éthylènediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine dihydrobromide is a chemical compound with the formula C₂H₁₀Br₂N₂. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Applications De Recherche Scientifique
Ethylenediamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of coordination compounds and as a ligand in complex formation.
Biology: It is used in the preparation of buffer solutions and as a stabilizing agent in enzyme reactions.
Medicine: It has applications in the formulation of certain pharmaceuticals and as a component in diagnostic reagents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Ethylenediamine dihydrobromide should be handled with care. It is advised to avoid contact with skin and eyes, and formation of dust and aerosols . Ethylenediamine is flammable and toxic in contact with skin. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Orientations Futures
Ethylenediamine has been used in the modification of perovskite precursor solutions to improve the photovoltaic device performance and material stability of high-bromide-content, methylammonium-free, formamidinium cesium lead halide perovskites . This suggests potential future applications of Ethylenediamine dihydrobromide in similar areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylenediamine dihydrobromide can be synthesized by reacting ethylenediamine with hydrobromic acid. The reaction typically involves dissolving ethylenediamine in methanol and then adding a 40% aqueous solution of hydrobromic acid. The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried .
Industrial Production Methods
In an industrial setting, the production of ethylenediamine dihydrobromide follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and crystallizers can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions.
Major Products Formed
Oxidation: Products can include various oxidized amine compounds.
Reduction: Reduced amine derivatives are formed.
Substitution: Substituted ethylenediamine compounds are produced.
Mécanisme D'action
The mechanism of action of ethylenediamine dihydrobromide involves its ability to act as a ligand and form complexes with metal ions. This property is utilized in various chemical reactions and industrial processes. The molecular targets include metal ions, and the pathways involved are primarily coordination chemistry pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine dihydrochloride: Similar in structure but with chloride ions instead of bromide.
Ethylenediamine dihydroiodide: Contains iodide ions instead of bromide.
Diethylenetriamine dihydrobromide: Contains an additional amine group compared to ethylenediamine dihydrobromide.
Uniqueness
Ethylenediamine dihydrobromide is unique due to its specific reactivity with bromide ions, which can influence the outcome of chemical reactions differently compared to its chloride or iodide counterparts. Its solubility and crystallization properties also make it distinct in various applications .
Propriétés
Numéro CAS |
624-59-9 |
|---|---|
Formule moléculaire |
C2H9BrN2 |
Poids moléculaire |
141.01 g/mol |
Nom IUPAC |
ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C2H8N2.BrH/c3-1-2-4;/h1-4H2;1H |
Clé InChI |
WBGTUUOKNJTUDK-UHFFFAOYSA-N |
SMILES |
C(CN)N.Br.Br |
SMILES canonique |
C(CN)N.Br |
| 624-59-9 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
107-15-3 (Parent) |
Synonymes |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


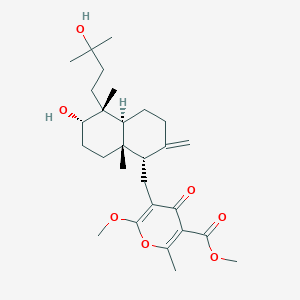

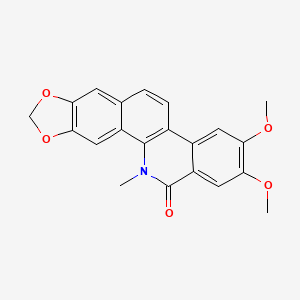
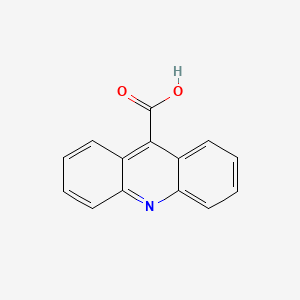
![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)

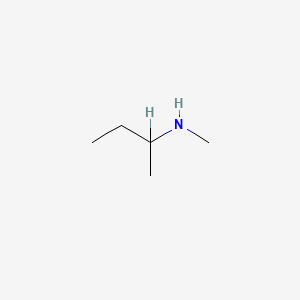
![3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1205204.png)
